
1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H24N2O4. This compound is part of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis. The presence of both tert-butyl and amino groups in its structure makes it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of 1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylamine and methyl piperidine.
Reaction Conditions: The reaction involves the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amino group. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation.
Industrial Production: On an industrial scale, the synthesis is optimized for high yield and purity. .
Analyse Des Réactions Chimiques
1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The amino group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and electrophiles (e.g., alkyl halides). .
Applications De Recherche Scientifique
1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of new drugs, particularly those targeting the central nervous system.
Industry: In the industrial sector, it is used in the production of polymers and specialty chemicals
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
1-(tert-Butyl) 4-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate can be compared with other similar compounds:
Similar Compounds: Examples include tert-butyl 4-amino-1-piperidinecarboxylate and 1-tert-butyl 4-methyl 4-methylpiperidine-1,4-dicarboxylate.
Uniqueness: The presence of both tert-butyl and amino groups in this compound provides unique reactivity and stability, making it a valuable intermediate in various chemical processes
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its versatile reactivity and potential biological activities make it a compound of interest in multiple fields.
Propriétés
Formule moléculaire |
C13H24N2O4 |
|---|---|
Poids moléculaire |
272.34 g/mol |
Nom IUPAC |
1-O-tert-butyl 4-O-methyl 4-amino-3-methylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-9-8-15(11(17)19-12(2,3)4)7-6-13(9,14)10(16)18-5/h9H,6-8,14H2,1-5H3 |
Clé InChI |
QDRYAWJDYUUZRD-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCC1(C(=O)OC)N)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 6-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12991912.png)
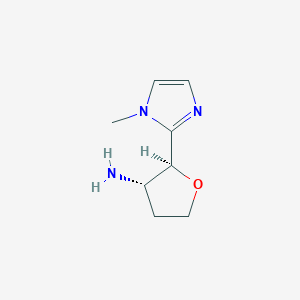

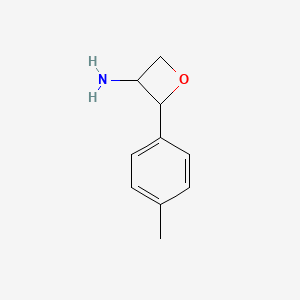
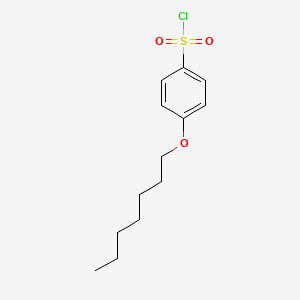
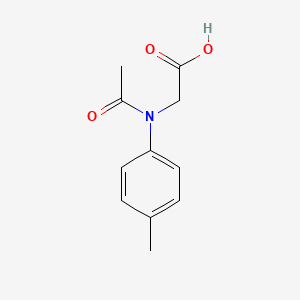
![(3R)-11-hexoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione;4-methylbenzenesulfonic acid](/img/structure/B12991938.png)
![5,7-Dichloro-N-(4-chlorobenzyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12991950.png)
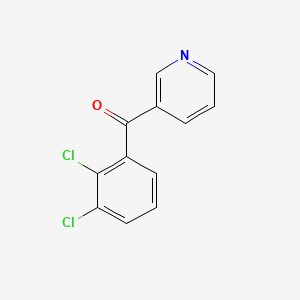
![(6-Methyl-6-azaspiro[3.4]octan-8-yl)methanamine](/img/structure/B12991957.png)

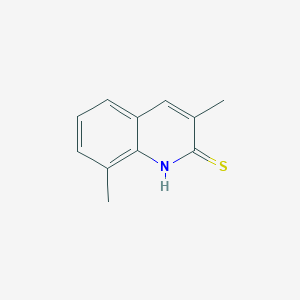
![7,7-Difluorobicyclo[4.1.0]heptan-3-ol](/img/structure/B12991980.png)
